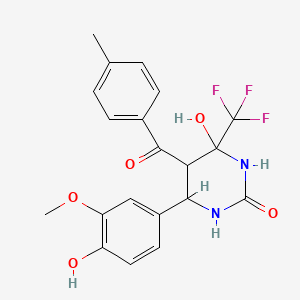![molecular formula C18H13BrN2O3S B11639294 5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11639294.png)
5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion ist eine organische Verbindung, die zur Klasse der Thioxodihydropyrimidine gehört. Diese Verbindung zeichnet sich durch das Vorhandensein einer Benzyloxygruppe, eines Bromatoms und eines Benzylidenrestes aus, die an einen Thioxodihydropyrimidinkern gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit der Herstellung der Ausgangsstoffe, zu denen 4-(Benzyloxy)-3-brombenzaldehyd und 2-Thioxodihydropyrimidin-4,6(1H,5H)-dion gehören.
Kondensationsreaktion: Der Schlüsselschritt der Synthese ist die Kondensationsreaktion zwischen 4-(Benzyloxy)-3-brombenzaldehyd und 2-Thioxodihydropyrimidin-4,6(1H,5H)-dion. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat unter Rückflussbedingungen durchgeführt.
Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Derivate zu erhalten.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden. Übliche Reagenzien für diese Reaktionen sind Natriumazid, Natriummethoxid und andere Nukleophile.
Gebräuchliche Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Natriumazid, Natriummethoxid und andere Nukleophile.
Wichtigste gebildete Produkte
Oxidation: Oxidierte Derivate der Verbindung.
Reduktion: Reduzierte Derivate der Verbindung.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die das Bromatom ersetzen.
Wissenschaftliche Forschungsanwendungen
5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: In der biologischen Forschung wird die Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht. Sie kann als Leitstruktur für die Entwicklung neuer Medikamente dienen, die auf bestimmte Krankheiten abzielen.
Industrie: Im Industriesektor wird die Verbindung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben durch:
Bindung an Enzyme: Die Verbindung kann an bestimmte Enzyme binden und deren Aktivität hemmen, wodurch verschiedene biochemische Signalwege beeinflusst werden.
Modulation von Rezeptoren: Sie kann mit zellulären Rezeptoren interagieren und deren Aktivität modulieren, wodurch zelluläre Signalwege beeinflusst werden.
Induktion von Apoptose: Die Verbindung kann Apoptose (programmierter Zelltod) in Krebszellen induzieren, was zu deren Eliminierung führt.
Wirkmechanismus
The mechanism of action of 5-[4-(benzyloxy)-3-bromobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Modulating Receptors: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
Inducing Apoptosis: The compound may induce apoptosis (programmed cell death) in cancer cells, leading to their elimination.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-[4-(Benzyloxy)-3-brombenzyliden]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidintrion
- 5-(3′,4′-Bis(benzyloxy)benzyliden)furan-2(5H)-on
- 5-Benzyloxyindol-3-carbaldehyd
Einzigartigkeit
5-[4-(Benzyloxy)-3-brombenzyliden]-2-thioxodihydropyrimidin-4,6(1H,5H)-dion ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Thioxodihydropyrimidinkerns zusammen mit den Benzyloxy- und Brombenzylidenresten macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C18H13BrN2O3S |
|---|---|
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H13BrN2O3S/c19-14-9-12(8-13-16(22)20-18(25)21-17(13)23)6-7-15(14)24-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,20,21,22,23,25) |
InChI-Schlüssel |
PQLFQXNYRICORF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)NC3=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-hydroxy-6,10-dimethoxy-2-(trifluoromethyl)-4,5-dihydro-2,5-methanofuro[3,2-h][1,3]benzoxathiepine-4-carboxylate](/img/structure/B11639215.png)
![3-(2-methoxyphenyl)-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11639219.png)
![N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoselenadiazole-4-sulfonamide](/img/structure/B11639223.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11639230.png)
![3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639244.png)

![3-[(2E)-2-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)quinolin-1(2H)-yl]propane-1-sulfonic acid](/img/structure/B11639254.png)

![Ethyl 2-{2-methyl-5-[4-(phenylamino)phthalazin-1-YL]benzenesulfonamido}acetate](/img/structure/B11639269.png)
![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11639272.png)
![(2E,5E)-2-[(4-fluorophenyl)imino]-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B11639286.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11639288.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11639292.png)
![3-[(2E)-1-methyl-2-(2-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11639299.png)
